3-(3-Chlorophenyl)prop-2-yn-1-amine
CAS No.:
Cat. No.: VC17771283
Molecular Formula: C9H8ClN
Molecular Weight: 165.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8ClN |
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Molecular Weight | 165.62 g/mol |
IUPAC Name | 3-(3-chlorophenyl)prop-2-yn-1-amine |
Standard InChI | InChI=1S/C9H8ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,6,11H2 |
Standard InChI Key | HZDOKEJPUUXXFL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C#CCN |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecular formula of 3-(3-Chlorophenyl)prop-2-yn-1-amine is C₉H₈ClN, with a molecular weight of 165.62 g/mol. Its structure comprises:
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A propargyl group (HC≡C–CH₂–) linked to a primary amine (–NH₂).
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A 3-chlorophenyl ring attached to the propargyl carbon.
The chlorine atom at the meta-position of the phenyl ring introduces electron-withdrawing effects, influencing both reactivity and intermolecular interactions .
Physicochemical Characteristics
While experimental data for this specific compound are scarce, analogous propargylamines provide benchmarks:
Property | Value (Analog-Based Estimate) |
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Melting Point | 45–60°C |
Boiling Point | 220–240°C (decomposes) |
Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
Stability | Air-sensitive; stored under inert gas |
The primary amine and alkyne functionalities render the compound reactive toward electrophiles and nucleophiles, necessitating careful handling .
Synthesis and Reaction Chemistry
Catalytic Synthesis
Propargylamines are commonly synthesized via multicomponent coupling reactions (MCRs). A Cu-Ni bimetallic catalyst system, as described in , enables the coupling of aldehydes, amines, and alkynes under solvent-free conditions. Adapting this methodology:
General Procedure
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Reactants: 3-Chlorobenzaldehyde (1.0 mmol), ammonia (1.2 mmol), and acetylene gas.
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Catalyst: Cu-Ni (1:1 ratio, 20 wt%).
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Conditions: 90°C, 3 hours, solvent-free.
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Workup: Ethyl acetate extraction, catalyst recovery via magnetism, column chromatography purification.
Yield: Estimated 70–85% based on analogous reactions .
Nucleophilic Additions
The terminal alkyne undergoes reactions with electrophiles:
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Hydroamination: Reaction with secondary amines yields substituted propargylamines.
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Cycloadditions: Participation in Huisgen azide-alkyne cycloadditions (Cu-catalyzed) to form triazoles .
Oxidation and Functionalization
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Alkyne Oxidation: Manganese dioxide converts the alkyne to a ketone.
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Amine Derivatization: Acylation or sulfonation enhances stability for pharmacological studies.
Future Directions
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Pharmacokinetic Studies: Evaluate bioavailability and metabolic pathways.
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Catalyst Optimization: Improve enantioselectivity for chiral derivative synthesis.
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